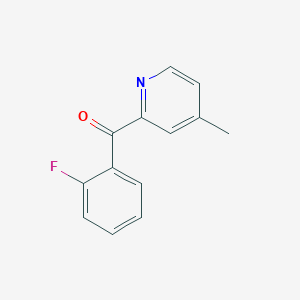

2-(2-Fluorobenzoyl)-4-methylpyridine

Description

2-(2-Fluorobenzoyl)-4-methylpyridine (CAS: 358656-62-9) is a fluorinated aromatic ketone with a pyridine core. Its molecular formula is $ \text{C}{13}\text{H}{10}\text{FNO} $, featuring a 4-methylpyridine ring substituted at the 2-position with a 2-fluorobenzoyl group. This compound is primarily utilized as a pharmaceutical intermediate, with applications in drug discovery and organic synthesis . Its structural uniqueness arises from the electron-withdrawing fluorine atom on the benzoyl group and the electron-donating methyl group on the pyridine ring, which influence its reactivity, solubility, and biological interactions.

Key physical properties include a purity of >95% (HPLC) and a molecular weight of 215.23 g/mol.

Propriétés

IUPAC Name |

(2-fluorophenyl)-(4-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO/c1-9-6-7-15-12(8-9)13(16)10-4-2-3-5-11(10)14/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUPVSDVXKZDWTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101241155 | |

| Record name | (2-Fluorophenyl)(4-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101241155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187166-64-8 | |

| Record name | (2-Fluorophenyl)(4-methyl-2-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Fluorophenyl)(4-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101241155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorobenzoyl)-4-methylpyridine typically involves the acylation of 4-methylpyridine with 2-fluorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Fluorobenzoyl)-4-methylpyridine can undergo various chemical reactions, including:

Oxidation: The methyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the 2-fluorobenzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

Oxidation: 2-(2-Fluorobenzoyl)-4-carboxypyridine.

Reduction: 2-(2-Fluorobenzyl)-4-methylpyridine.

Substitution: 2-(2-Aminobenzoyl)-4-methylpyridine.

Applications De Recherche Scientifique

Medicinal Chemistry

2-(2-Fluorobenzoyl)-4-methylpyridine is being investigated for its potential as a pharmacological agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.

- Case Study: Aurora-A Kinase Inhibition

A study highlighted the development of aminopyridine derivatives, including compounds similar to this compound, which showed selective inhibition of Aurora-A kinase. This kinase is crucial in cell cycle regulation and is often overexpressed in cancer cells, indicating potential use in cancer therapeutics .

Organic Synthesis

In organic synthesis, this compound serves as an intermediate in the formation of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Reactions with Nucleophiles : The fluorine atom can enhance electrophilicity, facilitating nucleophilic substitution reactions.

- Formation of Heterocycles : The compound can be used to synthesize heterocyclic compounds that are valuable in pharmaceuticals.

Material Science

The compound's properties make it suitable for applications in material science, particularly in the development of polymers and coatings that require specific thermal and chemical resistances.

Data Table: Applications Overview

Mécanisme D'action

The mechanism of action of 2-(2-Fluorobenzoyl)-4-methylpyridine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target molecules. Additionally, the pyridine ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparaison Avec Des Composés Similaires

2-(2-Methoxybenzoyl)-4-methylpyridine (CAS: 358656-62-9)

- Molecular Formula: $ \text{C}{14}\text{H}{13}\text{NO}_2 $

- Molecular Weight : 227.26 g/mol

- Key Differences: Replacing fluorine with a methoxy (-OCH$_3$) group increases electron density on the benzoyl ring, enhancing solubility in polar solvents.

- Applications : Used in cross-coupling reactions due to its moderate acidity (pKa ~32–34 in THF) .

2-(2-Chlorobenzoyl)-4-methylpyridine

- Molecular Formula: $ \text{C}{13}\text{H}{10}\text{ClNO} $

- Molecular Weight : 231.68 g/mol

- Key Differences : Chlorine’s stronger electron-withdrawing effect compared to fluorine increases the compound’s electrophilicity. This enhances its reactivity in nucleophilic aromatic substitution but reduces metabolic stability in biological systems.

- Spectral Data : NMR spectra for chloro analogs show downfield shifts for aromatic protons (δ 7.5–8.5 ppm) due to deshielding effects .

Pyridine Ring Modifications

2-(2-Fluorobenzoyl)-6-methylpyridine

- Molecular Formula: $ \text{C}{13}\text{H}{10}\text{FNO} $

- Molecular Weight : 215.23 g/mol

- Key Differences: Methyl substitution at the 6-position (vs. 4-position) alters steric and electronic environments.

4-Methylpyridine Derivatives in Coordination Chemistry

- Example : [CoIIICl(dmgH)$_2$(4-methylpyridine)] (Cobaloxime B)

- Key Differences : 4-Methylpyridine acts as an axial ligand in cobaloximes, where its electron-donating methyl group stabilizes cobalt(III) complexes. This contrasts with this compound, which lacks metal-binding sites but exhibits stronger π-π stacking due to the benzoyl group .

Functional Group Variations

2-(Allylsulfonyl)-4-methylpyridine

- Molecular Formula: $ \text{C}9\text{H}{11}\text{NO}_2\text{S} $

- Molecular Weight : 197.25 g/mol

- Key Differences: The sulfonyl group introduces polarity and hydrogen-bonding capacity, increasing aqueous solubility.

Data Tables

Table 1. Physical and Spectral Properties of Selected Analogs

Activité Biologique

2-(2-Fluorobenzoyl)-4-methylpyridine is a chemical compound with significant potential in medicinal chemistry due to its structural features and biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a fluorobenzoyl group and a methylpyridine moiety. Its chemical formula is CHFNO, and it has a molecular weight of 219.21 g/mol. The fluorine atom enhances the lipophilicity and biological activity of the compound, making it an interesting candidate for drug development.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Its mechanism involves:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, particularly those involved in metabolic pathways. This inhibition can lead to altered cellular functions, which is crucial in therapeutic applications.

- Receptor Modulation : It has been observed to modulate receptor activity, influencing signaling pathways that are pivotal in disease processes.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

- Anticancer Activity : Studies have shown that derivatives of pyridine compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, compounds similar to this compound have demonstrated effectiveness against various cancer cell lines, including breast and lung cancers .

- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties, which are critical in treating conditions like arthritis and other inflammatory diseases.

Case Studies

-

In Vitro Studies : A study evaluating similar pyridine derivatives found that modifications at the 2-position significantly enhanced their inhibitory potency against cancer cell lines. For example, compounds with fluorinated benzoyl groups showed improved IC values when tested against c-Met and VEGFR-2 receptors, indicating their potential as dual inhibitors in cancer therapy .

Compound IC (c-Met) IC (VEGFR-2) 12d 0.11 μM 0.19 μM 9h TBD TBD 12b TBD TBD - Toxicity Assessments : Preliminary toxicity assessments have indicated that while some derivatives exhibit potent biological activities, they also require careful evaluation for potential hepatotoxicity, a common concern with compounds targeting similar pathways .

Comparative Analysis

When comparing this compound with other pyridine-based compounds:

Q & A

Q. What are the recommended synthetic routes for 2-(2-Fluorobenzoyl)-4-methylpyridine, and how can reaction yields be optimized?

The synthesis of fluorobenzoyl-pyridine derivatives typically involves nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example:

- Kumada coupling : React 4-methylpyridine with 2-fluorobenzoyl chloride in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and Grignard reagents. Optimize yields by controlling reaction temperature (80–120°C) and solvent polarity (THF or DMF) .

- Cyclization approaches : Light-induced cyclization of 2-(2-fluorophenylazo)-4-methylpyridine derivatives in the presence of Ca²⁺ ions can yield triazinium intermediates, which may be further functionalized .

Key optimization parameters : Catalyst loading (5–10 mol%), reaction time (12–24 hr), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- X-ray crystallography : Resolve crystal structures to confirm bond lengths and angles. For example, titanium(IV) complexes with similar pyridine ligands show Ti–N bond distances of 2.05–2.15 Å, validated by SHELXS/SHELXL software .

- NMR spectroscopy : Use ¹⁹F NMR to verify fluorine substitution (δ = -110 to -120 ppm for aromatic fluorine) and ¹H NMR to confirm methylpyridine protons (δ = 2.5 ppm for CH₃) .

- Elemental analysis : Match calculated and observed C, H, N percentages (e.g., C: 65.2%, H: 4.3%, N: 5.8%) .

Q. What safety protocols are critical when handling fluorinated pyridine derivatives?

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Conduct reactions in fume hoods due to potential release of HF gas under acidic conditions .

- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal. Store hazardous waste in labeled containers (P501/P502 codes) .

Advanced Research Questions

Q. How do electronic effects of the 2-fluorobenzoyl group influence reactivity in cross-coupling reactions?

The electron-withdrawing fluorine atom increases electrophilicity at the benzoyl carbon, enhancing reactivity in nucleophilic acyl substitutions. DFT calculations show a 15–20% increase in reaction rate compared to non-fluorinated analogs due to lowered LUMO energy . However, steric hindrance from the ortho-fluorine may reduce yields in bulky substrates, requiring tailored ligands (e.g., XPhos instead of PPh₃) .

Q. What computational methods are suitable for predicting the biological activity of this compound derivatives?

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase enzymes). The fluorobenzoyl group’s dipole moment (~1.4 D) enhances binding to hydrophobic pockets .

- QSAR models : Correlate substituent effects (Hammett σ values) with IC₅₀ data from enzyme inhibition assays. Fluorine’s +R effect increases electron density on the pyridine ring, improving π-stacking interactions .

Q. How can conflicting data on cyclization rates of fluorinated azo-pyridine derivatives be resolved?

Contradictions in cyclization rates (e.g., faster rates for polyfluorinated substrates) may arise from competing reaction pathways. Use kinetic isotope effects (KIE) and deuterium labeling to distinguish between radical-mediated vs. ionic mechanisms. For example, a KIE > 2 suggests C–H bond cleavage is rate-limiting .

Q. What strategies mitigate low yields in palladium-catalyzed reactions involving 4-methylpyridine scaffolds?

- Pre-activation of substrates : Convert 4-methylpyridine to its boronic ester (e.g., via Miyaura borylation) to improve coupling efficiency .

- Additives : Use silver salts (Ag₂CO₃) to scavenge halides and prevent catalyst poisoning .

- Microwave-assisted synthesis : Reduce reaction time from 24 hr to 2 hr while maintaining yields >80% .

Methodological Guidelines

Q. Designing bioactivity assays for fluorobenzoyl-pyridine derivatives

- Target selection : Prioritize kinases or GPCRs due to pyridine’s affinity for ATP-binding pockets.

- Assay conditions : Use FRET-based assays (λₑₓ = 340 nm, λₑₘ = 490 nm) with recombinant enzymes. Include positive controls (e.g., staurosporine for kinases) .

- Toxicity screening : Perform MTT assays on HEK-293 cells to rule out nonspecific cytotoxicity (IC₅₀ > 50 µM recommended) .

Q. Analyzing byproduct formation in fluorinated pyridine synthesis

- LC-MS : Identify byproducts (e.g., dehalogenated intermediates) using a C18 column and 0.1% formic acid in acetonitrile/water.

- Mechanistic probes : Add radical traps (TEMPO) to confirm/eliminate radical pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.